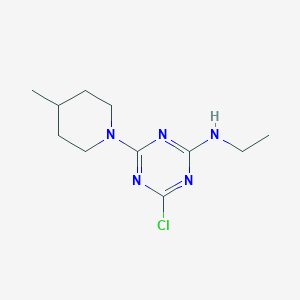
7-Methoxy-2-(3-methoxybenzoyl)benzofuran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Methoxy-2-(3-methoxybenzoyl)benzofuran, also known as MBF, is a synthetic compound belonging to the family of benzofurans. It has gained significant attention in scientific research due to its potential therapeutic applications. MBF is known to exhibit various biological activities, including anti-inflammatory, anti-cancer, and anti-oxidant properties.
Wirkmechanismus
The mechanism of action of 7-Methoxy-2-(3-methoxybenzoyl)benzofuran is not fully understood. However, it has been suggested that it exerts its anti-inflammatory effects by inhibiting the activation of NF-κB and MAPK pathways. It also induces apoptosis in cancer cells by activating the caspase cascade and inhibiting the PI3K/Akt/mTOR pathway. 7-Methoxy-2-(3-methoxybenzoyl)benzofuran's anti-oxidant effects are attributed to its ability to scavenge free radicals and upregulate the expression of antioxidant enzymes.
Biochemical and Physiological Effects:
7-Methoxy-2-(3-methoxybenzoyl)benzofuran has been shown to exhibit various biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, in various cell lines. It also induces apoptosis in cancer cells and inhibits angiogenesis. Additionally, 7-Methoxy-2-(3-methoxybenzoyl)benzofuran has been shown to scavenge free radicals and protect cells from oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 7-Methoxy-2-(3-methoxybenzoyl)benzofuran in lab experiments is its low toxicity, which makes it a safe compound to use in in vitro and in vivo studies. Additionally, 7-Methoxy-2-(3-methoxybenzoyl)benzofuran is relatively easy to synthesize, which makes it readily available for research purposes. However, one of the limitations of using 7-Methoxy-2-(3-methoxybenzoyl)benzofuran in lab experiments is its poor solubility in water, which may limit its bioavailability.
Zukünftige Richtungen
There are several future directions for the research on 7-Methoxy-2-(3-methoxybenzoyl)benzofuran. One of the potential applications of 7-Methoxy-2-(3-methoxybenzoyl)benzofuran is in cancer therapy, where it can be used as a chemotherapeutic agent or as an adjuvant therapy. Additionally, 7-Methoxy-2-(3-methoxybenzoyl)benzofuran can be used in the treatment of various inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Further studies are needed to fully understand the mechanism of action of 7-Methoxy-2-(3-methoxybenzoyl)benzofuran and its potential therapeutic applications. Additionally, the development of more potent and selective 7-Methoxy-2-(3-methoxybenzoyl)benzofuran analogs may lead to the discovery of novel drugs for the treatment of various diseases.
Conclusion:
In conclusion, 7-Methoxy-2-(3-methoxybenzoyl)benzofuran, or 7-Methoxy-2-(3-methoxybenzoyl)benzofuran, is a synthetic compound with potential therapeutic applications. It exhibits various biological activities, including anti-inflammatory, anti-cancer, and anti-oxidant properties. 7-Methoxy-2-(3-methoxybenzoyl)benzofuran's mechanism of action is not fully understood, but it is believed to inhibit the activation of NF-κB and MAPK pathways and induce apoptosis in cancer cells. 7-Methoxy-2-(3-methoxybenzoyl)benzofuran has several advantages and limitations for lab experiments, and there are several future directions for research on this compound.
Synthesemethoden
The synthesis of 7-Methoxy-2-(3-methoxybenzoyl)benzofuran involves several steps, starting from the reaction of 2-hydroxybenzaldehyde with 3-methoxyphenylacetic acid to form 2-(3-methoxyphenyl)-2-hydroxyacetic acid. This intermediate is then subjected to cyclization with phosphorus oxychloride to form 7-methoxy-2-(3-methoxyphenyl) benzofuran. Finally, the compound is acylated with 3-methoxybenzoyl chloride to form 7-Methoxy-2-(3-methoxybenzoyl)benzofuran.
Wissenschaftliche Forschungsanwendungen
7-Methoxy-2-(3-methoxybenzoyl)benzofuran has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-oxidant properties. 7-Methoxy-2-(3-methoxybenzoyl)benzofuran has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, in various cell lines. It has also been found to induce apoptosis in cancer cells and inhibit angiogenesis, which makes it a potential candidate for cancer therapy. Additionally, 7-Methoxy-2-(3-methoxybenzoyl)benzofuran has been shown to scavenge free radicals and protect cells from oxidative stress.
Eigenschaften
Produktname |
7-Methoxy-2-(3-methoxybenzoyl)benzofuran |
|---|---|
Molekularformel |
C17H14O4 |
Molekulargewicht |
282.29 g/mol |
IUPAC-Name |
(7-methoxy-1-benzofuran-2-yl)-(3-methoxyphenyl)methanone |
InChI |
InChI=1S/C17H14O4/c1-19-13-7-3-5-11(9-13)16(18)15-10-12-6-4-8-14(20-2)17(12)21-15/h3-10H,1-2H3 |
InChI-Schlüssel |
DPDDHDGIOOMGKE-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)C(=O)C2=CC3=C(O2)C(=CC=C3)OC |
Kanonische SMILES |
COC1=CC=CC(=C1)C(=O)C2=CC3=C(O2)C(=CC=C3)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(5-chloro-2-methylphenyl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B258500.png)


![2-(3-fluorophenyl)-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-ol](/img/structure/B258506.png)
![N-(4-methoxyphenyl)-N~2~-(methylsulfonyl)-N~2~-[4-(propan-2-yl)phenyl]glycinamide](/img/structure/B258509.png)
![N-(2,6-dimethylphenyl)-2-{4-ethoxy[(4-methylphenyl)sulfonyl]anilino}acetamide](/img/structure/B258510.png)
![N-(2,4-dimethylphenyl)-2-[2-ethoxy(methylsulfonyl)anilino]acetamide](/img/structure/B258513.png)
![2-[2-ethoxy(methylsulfonyl)anilino]-N-(4-isopropylphenyl)acetamide](/img/structure/B258514.png)
![N-(tert-butyl)-2-[2-ethoxy(methylsulfonyl)anilino]acetamide](/img/structure/B258516.png)

![2-benzyl-1-[(4-fluorophenyl)sulfonyl]-1H-benzimidazole](/img/structure/B258519.png)
![N-(4-chlorobenzyl)-2-[2,4-dimethyl(phenylsulfonyl)anilino]acetamide](/img/structure/B258521.png)
![Methyl 4-{[4-(1-methyl-2-oxo-2-phenylethoxy)-4-oxobutanoyl]amino}benzoate](/img/structure/B258522.png)
